2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide is a complex organic compound that features a sulfonamide group, a fluorine atom, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide typically involves the reaction of benzenesulfonyl chloride with 2-fluoroaniline to form the intermediate sulfonamide. This intermediate is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile and a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving rigorous control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced depending on the reagents used.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or alcohols.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: Used as a fluorinating agent to introduce fluorine atoms into pharmaceutical compounds, enhancing their metabolic stability and bioavailability.
Organic Synthesis: Employed in the synthesis of complex organic molecules, particularly in the formation of carbon-fluorine bonds.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Industrial Applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide involves its role as an electrophilic fluorinating agent. The compound reacts with nucleophilic sites on target molecules, transferring the fluorine atom to the substrate. This reaction often occurs at active sites of enzymes, leading to the formation of stable enzyme-fluorine complexes that inhibit enzyme activity . The molecular targets include serine residues in proteases, where the fluorine atom forms a covalent bond with the hydroxyl group of the serine .
Comparison with Similar Compounds
- N-(benzenesulfonyl)-N-fluorobenzenesulfonamide
- N-Fluorobenzenesulfonimide
- N-Fluoro-N-(phenylsulfonyl)benzenesulfonamide
Comparison: 2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide is unique due to the presence of both a fluorine atom and an acetamide group, which enhances its reactivity and specificity as a fluorinating agent. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c21-18-13-7-8-14-19(18)23(27(25,26)17-11-5-2-6-12-17)15-20(24)22-16-9-3-1-4-10-16/h1-14H,15H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IALFCAIBBVWIDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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